Ethanone, 1-(4-chlorophenyl)-2-(4-quinazolinylthio)-
CAS No.: 31737-20-9
Cat. No.: VC17286195
Molecular Formula: C16H11ClN2OS
Molecular Weight: 314.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 31737-20-9 |
|---|---|
| Molecular Formula | C16H11ClN2OS |
| Molecular Weight | 314.8 g/mol |
| IUPAC Name | 1-(4-chlorophenyl)-2-quinazolin-4-ylsulfanylethanone |
| Standard InChI | InChI=1S/C16H11ClN2OS/c17-12-7-5-11(6-8-12)15(20)9-21-16-13-3-1-2-4-14(13)18-10-19-16/h1-8,10H,9H2 |
| Standard InChI Key | VCCAEEKKLYCWHF-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(=NC=N2)SCC(=O)C3=CC=C(C=C3)Cl |
Introduction
"Ethanone, 1-(4-chlorophenyl)-2-(4-quinazolinylthio)-" is a complex organic compound characterized by its chlorophenyl and quinazoline-derived thioether functional groups. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly for its bioactive properties and structural versatility. Below, we provide a detailed exploration of its chemical structure, synthesis, properties, and potential applications.
Synthesis
The synthesis of ethanone derivatives with similar structures typically involves multi-step reactions combining halogenated aromatic compounds with quinazoline derivatives under controlled conditions.
General Synthesis Pathway:
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Preparation of Quinazoline Intermediate: Quinazoline derivatives are synthesized by cyclization reactions involving anthranilic acid or related precursors.
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Formation of Thioether Linkage: The quinazoline intermediate reacts with a halogenated ethanone derivative (e.g., 4-chloroacetophenone) in the presence of a sulfur donor (e.g., thiourea or mercaptans).
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Final Coupling Reaction: The chlorophenyl group is introduced via nucleophilic substitution or coupling reactions.
Example Reaction Conditions:
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Solvent: Ethanol or tetrahydrofuran (THF)
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Catalyst: Potassium carbonate or triethylamine
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Temperature: Reflux conditions (~80–100°C)
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Yield: Typically ranges from 60% to 80%, depending on reaction optimization
Crystallographic Analysis
Crystallographic studies reveal the spatial arrangement of atoms in the molecule:
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Dihedral Angles: The chlorophenyl ring forms notable angles with the quinazoline system, influencing intermolecular interactions.
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Hydrogen Bonding: While direct hydrogen bonds are minimal, C–H···π interactions stabilize the crystal lattice.
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Packing: Molecules are arranged in columns or layers, depending on substituent effects.
Example Data:
| Parameter | Value |
|---|---|
| Dihedral Angle | ~54° between chlorophenyl and quinazoline |
| Hydrogen Bond Contacts | Mainly C–H···π and weak van der Waals |
Applications
This compound's structural features make it a candidate for various applications:
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Pharmaceutical Development:
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Quinazoline derivatives are known for their anticancer, antibacterial, and antifungal activities.
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The thioether linkage may enhance bioavailability and metabolic stability.
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Material Science:
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Potential use in designing functionalized polymers or advanced materials due to aromatic stability.
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Catalysis:
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Sulfur-containing compounds often serve as ligands in organometallic catalysis.
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Related Compounds and Comparisons
Similar compounds have been studied extensively for their biological activities:
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